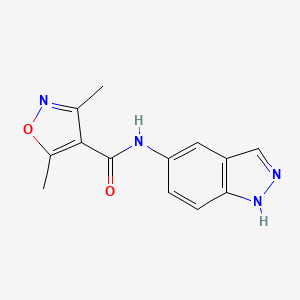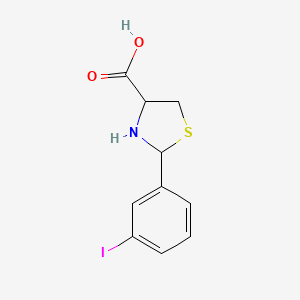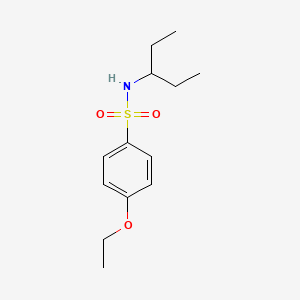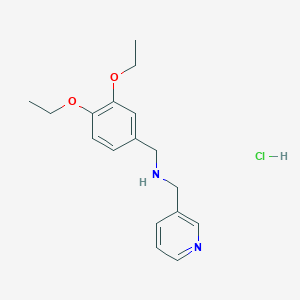
N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MLN8054, is a novel small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has been shown to inhibit Aurora A kinase in preclinical studies and has potential as a cancer therapy.
Mecanismo De Acción
N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is a key regulator of mitotic spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for laboratory experiments. It is a well-characterized small molecule inhibitor of Aurora A kinase with a well-established synthesis method. This compound has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, this compound has limitations in terms of its selectivity for Aurora A kinase. This compound has been shown to inhibit other kinases, including Aurora B kinase, at higher concentrations.
Direcciones Futuras
There are several future directions for the study of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One potential direction is the development of this compound as a cancer therapy. Clinical trials have shown promising results for this compound in the treatment of solid tumors. Another direction is the study of this compound in combination with other chemotherapeutic agents. This compound has been shown to enhance the anti-tumor activity of other agents, and combination therapy may improve treatment outcomes. Finally, further research is needed to improve the selectivity of this compound for Aurora A kinase and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, including the preparation of the isoxazolecarboxamide intermediate and the coupling of the indazole moiety. The final product is obtained through purification and isolation. The synthesis of this compound has been described in detail in the literature and is a well-established method.
Aplicaciones Científicas De Investigación
N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits Aurora A kinase activity and induces cell death in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of cancer.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-7-12(8(2)19-17-7)13(18)15-10-3-4-11-9(5-10)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEHUVUDXINMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5467924.png)
![2-amino-4-(5-methyl-2-furyl)-6-[4-(morpholin-4-ylmethyl)-2-thienyl]nicotinonitrile](/img/structure/B5467943.png)
![{(1R*,2S*)-2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl}methanol](/img/structure/B5467954.png)
![5-imino-6-(4-isopropylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5467959.png)
![methyl (5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5467967.png)
![3-(4-fluorophenyl)-5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5467972.png)


![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5467990.png)
![N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide](/img/structure/B5467993.png)
![N-[2-(3-methylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5467997.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467998.png)

![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B5468007.png)